molecular formula C17H14BrNO4 B3910289 [(4E)-7-Methoxy-3,4-dihydro-2H-1-benzopyran-4-ylidene]amino 3-bromobenzoate

[(4E)-7-Methoxy-3,4-dihydro-2H-1-benzopyran-4-ylidene]amino 3-bromobenzoate

Cat. No.: B3910289
M. Wt: 376.2 g/mol
InChI Key: SLSDECDKPVQMSZ-XDJHFCHBSA-N
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Description

[(4E)-7-Methoxy-3,4-dihydro-2H-1-benzopyran-4-ylidene]amino 3-bromobenzoate is a complex organic compound that features a benzopyran core with methoxy and bromobenzoate substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4E)-7-Methoxy-3,4-dihydro-2H-1-benzopyran-4-ylidene]amino 3-bromobenzoate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of catalysts, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

[(4E)-7-Methoxy-3,4-dihydro-2H-1-benzopyran-4-ylidene]amino 3-bromobenzoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include organoboron compounds for Suzuki–Miyaura coupling, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions often result in the formation of new functionalized derivatives.

Scientific Research Applications

[(4E)-7-Methoxy-3,4-dihydro-2H-1-benzopyran-4-ylidene]amino 3-bromobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of [(4E)-7-Methoxy-3,4-dihydro-2H-1-benzopyran-4-ylidene]amino 3-bromobenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(4E)-7-Methoxy-3,4-dihydro-2H-1-benzopyran-4-ylidene]amino 3-bromobenzoate is unique due to its combination of a benzopyran core with methoxy and bromobenzoate substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

[(E)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 3-bromobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO4/c1-21-13-5-6-14-15(7-8-22-16(14)10-13)19-23-17(20)11-3-2-4-12(18)9-11/h2-6,9-10H,7-8H2,1H3/b19-15+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLSDECDKPVQMSZ-XDJHFCHBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=NOC(=O)C3=CC(=CC=C3)Br)CCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)/C(=N/OC(=O)C3=CC(=CC=C3)Br)/CCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(4E)-7-Methoxy-3,4-dihydro-2H-1-benzopyran-4-ylidene]amino 3-bromobenzoate
Reactant of Route 2
Reactant of Route 2
[(4E)-7-Methoxy-3,4-dihydro-2H-1-benzopyran-4-ylidene]amino 3-bromobenzoate
Reactant of Route 3
Reactant of Route 3
[(4E)-7-Methoxy-3,4-dihydro-2H-1-benzopyran-4-ylidene]amino 3-bromobenzoate
Reactant of Route 4
Reactant of Route 4
[(4E)-7-Methoxy-3,4-dihydro-2H-1-benzopyran-4-ylidene]amino 3-bromobenzoate
Reactant of Route 5
[(4E)-7-Methoxy-3,4-dihydro-2H-1-benzopyran-4-ylidene]amino 3-bromobenzoate
Reactant of Route 6
Reactant of Route 6
[(4E)-7-Methoxy-3,4-dihydro-2H-1-benzopyran-4-ylidene]amino 3-bromobenzoate

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